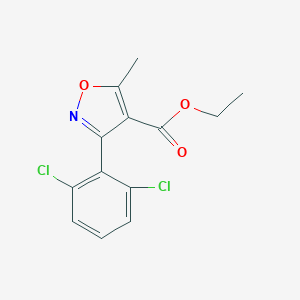

Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)10-7(2)19-16-12(10)11-8(14)5-4-6-9(11)15/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLYNWKQFIKJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178942 | |

| Record name | Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24248-21-3 | |

| Record name | Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24248-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024248213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical characteristics, plausible synthetic routes with detailed experimental protocols, and explore its potential biological significance based on the activities of structurally related isoxazole derivatives.

Core Compound Profile

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The presence of the dichlorophenyl moiety and the ester functional group makes it a valuable intermediate for the synthesis of more complex molecules and a candidate for biological screening.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| IUPAC Name | ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | [1] |

| CAS Number | 24248-21-3 | [1] |

| Molecular Formula | C₁₃H₁₁Cl₂NO₃ | [1] |

| Molecular Weight | 300.13 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents like ethanol, methanol, DMSO, and ethyl acetate. |

Structural Representation

The chemical structure of this compound is depicted below.

Caption: Chemical structure of the title compound.

Synthesis and Methodologies

Synthesis of the Isoxazole Core: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

The isoxazole ring can be constructed via a 1,3-dipolar cycloaddition reaction. A common method involves the reaction of a nitrile oxide with an enamine, which is selective and avoids the formation of positional isomers.[2]

Proposed Reaction Scheme:

Caption: Proposed synthesis pathway.

Experimental Protocol: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Step 1: Oximation of 2,6-Dichlorobenzaldehyde. To a solution of 2,6-dichlorobenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents). Reflux the mixture for 2-3 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. Filter the precipitated 2,6-dichlorobenzaldoxime, wash with water, and dry.

-

Step 2: Formation of 2,6-Dichlorobenzohydroximoyl chloride. Dissolve the 2,6-dichlorobenzaldoxime (1 equivalent) in a suitable solvent such as DMF. Cool the solution to 0°C and add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise. Stir the reaction mixture at room temperature for 4-6 hours. The formation of the hydroximoyl chloride can be monitored by TLC.

-

Step 3: Cycloaddition and Hydrolysis. In a separate flask, prepare a solution of ethyl acetoacetate (1.2 equivalents) and a base such as sodium ethoxide (1.2 equivalents) in ethanol at 0°C. To this, add the solution of 2,6-dichlorobenzohydroximoyl chloride dropwise. The nitrile oxide is generated in situ and undergoes cycloaddition. Stir the reaction at room temperature overnight. Subsequently, add an aqueous solution of a strong base like sodium hydroxide and heat the mixture to hydrolyze the ester. Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water).

Esterification to Yield this compound

Two primary methods are proposed for the esterification of the synthesized carboxylic acid.

Method A: Fischer Esterification

This classic method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3]

Experimental Protocol:

-

Suspend 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1 equivalent) in a large excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 equivalents).

-

Reflux the mixture for 6-12 hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl ester.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Method B: Acyl Chloride Formation followed by Reaction with Ethanol

This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol. The precursor, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is also commercially available, which can be a convenient starting point.[4][5]

Experimental Protocol:

-

Step 1 (if starting from the carboxylic acid): To a solution of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene, add thionyl chloride (1.5-2.0 equivalents) and a catalytic amount of DMF.

-

Reflux the mixture for 2-4 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

-

Step 2: Dissolve the crude or commercial acyl chloride in a dry, aprotic solvent like dichloromethane under an inert atmosphere.

-

Cool the solution to 0°C and add absolute ethanol (1.2 equivalents) dropwise, followed by a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography or recrystallization.

Potential Applications and Biological Significance

While specific biological data for this compound is limited in publicly available literature, the isoxazole scaffold is a well-established pharmacophore in medicinal chemistry.[6] Derivatives of isoxazole exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties.[7][8][9][10]

Potential as an Anti-inflammatory Agent

Several isoxazole derivatives are known for their anti-inflammatory properties.[9][11] The presence of the dichlorophenyl group is also a feature in some anti-inflammatory drugs, such as diclofenac.[12] The structural similarity of the target compound to known anti-inflammatory agents suggests its potential in this therapeutic area. Further investigation through in vitro and in vivo models is warranted to explore this possibility.

Potential as an Agrochemical

Isoxazole derivatives have been investigated for their herbicidal and fungicidal activities.[13] The dichlorophenyl moiety is also present in some commercial pesticides. Therefore, this compound could be a candidate for screening in agrochemical discovery programs.

Intermediate in Drug Discovery

Perhaps the most immediate application for this compound is as a versatile building block in the synthesis of more complex molecules for drug discovery. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other derivatives, allowing for the generation of a library of compounds for biological screening.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the compound, confirming its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the ester carbonyl (C=O) stretch and the C-Cl bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound. A reverse-phase HPLC method with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) would be suitable for analysis.[14]

Conclusion

This compound is a compound with significant potential as a synthetic intermediate and a candidate for biological evaluation. This guide has provided a comprehensive overview of its chemical properties, plausible and detailed synthetic methodologies, and a discussion of its potential applications based on the established biological activities of the isoxazole scaffold. The provided experimental protocols offer a solid foundation for researchers to synthesize and further investigate this promising molecule in the fields of medicinal chemistry and agrochemical research.

References

-

PubChem. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. Available from: [Link]

-

IJCRT. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available from: [Link]

-

ResearchGate. A few biologically active highly substituted isoxazole derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

-

PubChem. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. Available from: [Link]

-

Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: [Link]

-

SIELC Technologies. This compound. Available from: [Link]

- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.

-

PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Available from: [Link]

-

MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Available from: [Link]

-

National Center for Biotechnology Information. The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]

-

NIST WebBook. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. Available from: [Link]

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

-

Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

-

Bentham Science. Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Available from: [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

-

Organic Chemistry. Acid to Ester - Common Conditions. Available from: [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. Available from: [Link]

-

Appretech. ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate. Available from: [Link]

-

J-STAGE. SelectiveHerbicidalActivitiesof Ethyl5-(4,6-Dimethoxy. Available from: [Link]

-

CyberLeninka. Screening of anti-inflammatory activity of 4.5dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. Available from: [Link]

-

Amerigo Scientific. Ethyl 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate. Available from: [Link]

-

Connect Journals. Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl). Available from: [Link]

-

PubMed. Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. Available from: [Link]

-

PubMed. Pharmacological Effects of N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide (Diclofenac Etalhyaluronate, SI-613), a Novel Sodium Hyaluronate Derivative Chemically Linked With Diclofenac. Available from: [Link]

-

PubChem. 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-. Available from: [Link]

Sources

- 1. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate | C13H11Cl2NO3 | CID 90426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride CAS#: 4462-55-9 [m.chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. ijcrt.org [ijcrt.org]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpca.org [ijpca.org]

- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cyberleninka.ru [cyberleninka.ru]

- 12. Pharmacological effects of N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide (diclofenac Etalhyaluronate, SI-613), a novel sodium hyaluronate derivative chemically linked with diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Introduction

Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a highly substituted heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. The isoxazole core is a well-established pharmacophore present in numerous biologically active molecules. The specific substitution pattern of this compound, featuring a sterically hindered 2,6-dichlorophenyl group, a methyl group, and an ethyl carboxylate moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the mechanistic rationale for the preparation of this target molecule, intended for researchers, scientists, and professionals in drug development. The synthesis hinges on a classic yet powerful transformation in heterocyclic chemistry: the Huisgen 1,3-dipolar cycloaddition.

Synthetic Strategy: A Mechanistic Overview

The cornerstone of the synthesis of this compound is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition.[1][2] This powerful, concerted pericyclic reaction involves the formation of a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile.[3] In this specific synthesis, the key bond formations occur between a nitrile oxide (the 1,3-dipole) and an enol or enolate equivalent of a β-ketoester (the dipolarophile).

The overall synthetic approach can be dissected into three main stages:

-

Formation of the Nitrile Oxide Precursor: The synthesis begins with the conversion of 2,6-dichlorobenzaldehyde to its corresponding oxime, which is subsequently chlorinated to form 2,6-dichloro-N-hydroxybenzimidoyl chloride. This hydroximoyl chloride is a stable precursor to the reactive nitrile oxide.

-

Preparation of the Dipolarophile: Ethyl 2-chloro-3-oxobutanoate serves as a reactive and suitable dipolarophile for the cycloaddition reaction.

-

The [3+2] Cycloaddition and Isoxazole Formation: The 2,6-dichlorobenzonitrile oxide is generated in situ from the hydroximoyl chloride in the presence of a base. This highly reactive intermediate immediately undergoes a 1,3-dipolar cycloaddition with ethyl 2-chloro-3-oxobutanoate to yield the target isoxazole.

The concerted nature of the Huisgen cycloaddition ensures high regioselectivity, which is crucial for the unambiguous synthesis of the desired isomer.[2] The frontier molecular orbital (FMO) theory can be employed to rationalize the observed regioselectivity, where the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice-versa) dictates the orientation of the cycloaddition.[3]

Visualizing the Synthetic Pathway

Caption: Overall Synthetic Scheme for this compound.

Experimental Protocols

Part 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime

Rationale: The initial step involves the straightforward conversion of the aldehyde to its corresponding oxime. This is a classic condensation reaction. Sodium carbonate is used as a mild base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, driving the reaction to completion.[4]

Procedure:

-

To a solution of 2,6-dichlorobenzaldehyde (10.0 g, 57.1 mmol) in 100 mL of anhydrous methanol, add hydroxylamine hydrochloride (4.37 g, 62.9 mmol).

-

To this stirred mixture, add sodium carbonate (6.67 g, 62.9 mmol) portion-wise over 15 minutes.

-

Stir the resulting suspension at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water (100 mL) and dichloromethane (150 mL). The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2,6-dichlorobenzaldehyde oxime as a white solid. The product can be recrystallized from a suitable solvent system like dichloromethane/hexane.[4]

Part 2: Synthesis of 2,6-Dichloro-N-hydroxybenzimidoyl Chloride

Rationale: The oxime is converted to a hydroximoyl chloride, a stable precursor for the nitrile oxide. N-Chlorosuccinimide (NCS) is a convenient and effective chlorinating agent for this transformation. Pyridine acts as a base to facilitate the reaction.[5]

Procedure:

-

Dissolve 2,6-dichlorobenzaldehyde oxime (10.0 g, 52.6 mmol) in 100 mL of chloroform.

-

Add N-chlorosuccinimide (7.03 g, 52.6 mmol) and pyridine (6.3 mL, 78.9 mmol) to the solution.

-

Stir the mixture at room temperature for 1.5 hours. Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is washed with water (2 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under vacuum to afford 2,6-dichloro-N-hydroxybenzimidoyl chloride. This intermediate is often used in the next step without further purification.

Part 3: Synthesis of Ethyl 2-chloro-3-oxobutanoate

Rationale: The dipolarophile is prepared by the chlorination of ethyl acetoacetate. Sulfuryl chloride is an effective reagent for the α-chlorination of β-ketoesters.

Procedure:

-

To a stirred solution of ethyl acetoacetate (13.0 g, 100 mmol) in a suitable solvent like dichloromethane (100 mL), cool the reaction vessel to 0 °C in an ice bath.

-

Add sulfuryl chloride (14.8 g, 110 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The reaction is quenched by the slow addition of water (50 mL).

-

The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to give ethyl 2-chloro-3-oxobutanoate as a colorless liquid.

Part 4: Synthesis of this compound

Rationale: This final step is the key 1,3-dipolar cycloaddition. Triethylamine (Et3N) is used as a base to dehydrochlorinate the 2,6-dichloro-N-hydroxybenzimidoyl chloride in situ, generating the reactive 2,6-dichlorobenzonitrile oxide. This immediately reacts with the ethyl 2-chloro-3-oxobutanoate. The reaction is typically carried out at a low temperature to control the reactivity of the nitrile oxide and minimize side reactions such as dimerization.[5]

Procedure:

-

In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve ethyl 2-chloro-3-oxobutanoate (8.6 g, 52.5 mmol) in 100 mL of anhydrous ethanol.

-

Cool the solution to 5 °C in an ice bath.

-

In the dropping funnel, prepare a solution of 2,6-dichloro-N-hydroxybenzimidoyl chloride (11.0 g, 49.0 mmol) and triethylamine (7.5 mL, 53.9 mmol) in 50 mL of ethanol.

-

Add the solution from the dropping funnel to the stirred solution of the β-ketoester dropwise over a period of 1 hour, maintaining the reaction temperature at 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 5 °C for an additional 12 hours.

-

Monitor the reaction progress by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate (150 mL) and washed with water (2 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a white solid.[5]

Data Presentation

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2,6-Dichlorobenzaldehyde | 175.01 | 57.1 | 1.0 |

| Hydroxylamine HCl | 69.49 | 62.9 | 1.1 |

| Ethyl Acetoacetate | 130.14 | 100 | 1.0 |

| Sulfuryl Chloride | 134.97 | 110 | 1.1 |

| 2,6-Dichloro-N-hydroxybenzimidoyl Chloride | 224.48 | 49.0 | 1.0 |

| Ethyl 2-chloro-3-oxobutanoate | 164.59 | 52.5 | 1.07 |

| Triethylamine | 101.19 | 53.9 | 1.1 |

| Product | Molar Mass ( g/mol ) | Expected Yield | |

| This compound | 300.13 | 70-80% |

Mechanism of the 1,3-Dipolar Cycloaddition

Caption: Mechanism of the 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.

Purification and Characterization

The final product, this compound, can be purified by recrystallization from a mixture of ethyl acetate and hexane. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).[6] The structure should be confirmed by standard spectroscopic methods.

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methyl group, and multiplets for the aromatic protons of the dichlorophenyl ring.

-

¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon of the ester, the carbons of the isoxazole ring, the aromatic carbons, and the carbons of the ethyl and methyl groups.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester, C=N stretching of the isoxazole ring, and C-Cl stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass (C₁₃H₁₁Cl₂NO₃, MW: 300.13 g/mol ) should be observed.[7]

Safety Considerations

-

2,6-Dichlorobenzaldehyde: Is an irritant. Avoid inhalation and contact with skin and eyes.[8]

-

Hydroxylamine Hydrochloride: Is corrosive and can cause skin burns and eye damage. It is also a potential skin sensitizer.

-

N-Chlorosuccinimide (NCS): Is a strong oxidizing agent and an irritant. Handle with care and avoid contact with combustible materials.

-

Sulfuryl Chloride: Is highly corrosive and reacts violently with water. It is toxic upon inhalation.

-

Triethylamine: Is a flammable and corrosive liquid with a strong odor. It can cause severe skin and eye irritation.

-

Solvents (Methanol, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, Hexane): Are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound is a robust and efficient process that utilizes the power of 1,3-dipolar cycloaddition chemistry. By following the detailed protocols outlined in this guide, researchers can reliably prepare this valuable heterocyclic building block. The mechanistic insights provided should aid in troubleshooting and adapting the synthesis for related target molecules. The careful handling of the reagents and adherence to safety protocols are paramount for the successful and safe execution of this synthesis.

References

-

PubChem. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. National Center for Biotechnology Information. [Link]

-

McMurry, J. E. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, Coll. Vol. 6, p.781 (1988); Vol. 53, p.70 (1973). [Link]

-

SIELC Technologies. This compound. [Link]

-

Wikipedia. 1,3-Dipolar cycloaddition. [Link]

-

Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. [Link]

-

Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

-

Connect Journals. Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole. [Link]

-

Stoltz, B. M. Dipolar Cycloadditions. Caltech. [Link]

-

Acta Crystallographica Section E. 2,6-Dichlorobenzaldehyde oxime. National Center for Biotechnology Information. [Link]

-

NIST WebBook. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. [Link]

-

Appretech. ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate. [Link]

- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

-

Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]

-

MDPI. 3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. [Link]

-

PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. National Center for Biotechnology Information. [Link]

-

CORA. 1,3-Dipolar Cycloadditions of 2-Thio-3-Chloroacrylamides with Nitrile Oxides and Nitrones. [Link]

-

PubChem. 2,6-Dichloro-benzaldehyde chloro-oxime. National Center for Biotechnology Information. [Link]

-

Acta Crystallographica Section E. Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a. [Link]

-

PubChem. 2,6-Dichlorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubMed. Pharmacological Effects of N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide (Diclofenac Etalhyaluronate, SI-613), a Novel Sodium Hyaluronate Derivative Chemically Linked With Diclofenac. [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

Sources

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 3. chesci.com [chesci.com]

- 4. 2,6-Dichlorobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate | C13H11Cl2NO3 | CID 90426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

This guide provides a comprehensive technical overview of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. This document delves into the molecule's structural and physicochemical properties, outlines a robust synthetic pathway, details its spectroscopic signature, and discusses its significant role as a precursor in pharmaceutical applications, most notably in the synthesis of semi-synthetic penicillins.

Introduction and Core Structure

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The core isoxazole ring is functionalized at the 3-, 4-, and 5-positions. The substituent at the 3-position is a 2,6-dichlorophenyl group, which sterically shields the isoxazole ring and influences its electronic properties. The 5-position is occupied by a methyl group, and the 4-position carries an ethyl carboxylate group, which is a key handle for further chemical modifications.

This specific arrangement of substituents is of significant interest in medicinal chemistry. The 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety is the defining feature of the antibiotic Dicloxacillin, where the carboxylate is modified to form an amide linkage with the 6-aminopenicillanic acid core.[1] This structural motif is crucial for the drug's resistance to bacterial β-lactamase enzymes.

Chemical Structure and Identifiers

Below is the two-dimensional structure of the title compound, along with its key chemical identifiers.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

Caution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Part A: Synthesis of Ethyl β-pyrrolidinocrotonate (Enamine) [2]1. To a 1 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (130 g, 1.00 mol), pyrrolidine (71 g, 1.00 mol), and 400 mL of toluene. 2. Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap. 3. Continue refluxing until the theoretical amount of water (18 mL) has been collected (approx. 45-60 minutes). 4. Cool the reaction mixture to room temperature. 5. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude ethyl β-pyrrolidinocrotonate is a yellow-orange oil and can be used in the next step without further purification.

Part B: Synthesis of this compound

-

In a 2 L three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dichlorobenzaldoxime (188 g, 1.00 mol) in 800 mL of chloroform.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of N-chlorosuccinimide (NCS) (133.5 g, 1.00 mol) in 400 mL of chloroform via the dropping funnel, maintaining the internal temperature below 10 °C. This in situ generates the corresponding hydroximoyl chloride.

-

Once the NCS addition is complete, add a solution of the crude ethyl β-pyrrolidinocrotonate (from Part A) in 200 mL of chloroform to the reaction mixture.

-

Slowly add triethylamine (111 g, 1.10 mol) via the dropping funnel. The triethylamine serves to generate the nitrile oxide from the hydroximoyl chloride and facilitate the subsequent cycloaddition. An exothermic reaction will occur; maintain the temperature below 20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 500 mL), water (500 mL), and saturated brine (500 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization from ethanol/water to yield the title compound as a white to off-white solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a unique fingerprint for the molecule. While specific experimental spectra are proprietary, the expected features can be predicted.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Multiplets in the range of 7.3-7.6 ppm corresponding to the three protons on the dichlorophenyl ring. Ethyl Group (CH₂): A quartet around 4.3 ppm. Methyl Group (Isoxazole): A singlet around 2.5 ppm. Ethyl Group (CH₃): A triplet around 1.3 ppm. |

| ¹³C NMR | Carbonyl Carbon: A signal downfield, typically >160 ppm. Aromatic & Isoxazole Carbons: Multiple signals in the 110-160 ppm range. Ethyl Group (OCH₂): A signal around 60-65 ppm. Methyl & Ethyl Carbons: Signals upfield, typically <20 ppm. |

| IR Spectroscopy | C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. C=N Stretch (Isoxazole): An absorption band around 1600-1650 cm⁻¹. C-O Stretch: Bands in the 1100-1300 cm⁻¹ region. Aromatic C-H & C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. |

Note: The availability of ¹H NMR, ¹³C NMR, and IR spectra for this compound is noted in the PubChem database, sourced from SpectraBase.[3]

Applications and Biological Relevance

The primary significance of this compound lies in its role as a key intermediate in the synthesis of isoxazolyl penicillins, such as Dicloxacillin. [1]

Precursor to Dicloxacillin

Dicloxacillin is a narrow-spectrum, β-lactamase-resistant penicillin antibiotic. The bulky 3-(2,6-dichlorophenyl)-5-methylisoxazole side chain sterically hinders the approach of β-lactamase enzymes, which would otherwise hydrolyze and inactivate the β-lactam ring. [1] The synthesis of Dicloxacillin from the title compound involves two main steps:

-

Saponification: The ethyl ester is hydrolyzed, typically under basic conditions, to form the corresponding carboxylic acid: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. [4][5][6]2. Amide Coupling: The carboxylic acid is then coupled with 6-aminopenicillanic acid (6-APA), the core of all penicillins, to form the final antibiotic. This coupling is usually mediated by converting the carboxylic acid to a more reactive species, such as an acid chloride. [7][8][9]

Sources

- 1. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate | C13H11Cl2NO3 | CID 90426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | C11H7Cl2NO3 | CID 77521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound featuring a core isoxazole heterocycle substituted with a 2,6-dichlorophenyl group. While direct mechanistic studies on this specific molecule are not extensively available in public literature, its structural motifs strongly suggest a potential modulatory role at the γ-aminobutyric acid type A (GABA-A) receptor. This guide synthesizes information from structurally related compounds and established pharmacological principles to propose a primary mechanism of action. We will delve into the structure-activity relationships that support this hypothesis, provide detailed experimental protocols for its validation, and briefly explore potential alternative biological activities.

Introduction: The Isoxazole Scaffold and the Significance of the 2,6-Dichlorophenyl Moiety

The isoxazole ring is a five-membered heterocycle that is a common feature in a multitude of biologically active compounds. Its unique electronic and structural properties make it a versatile scaffold in medicinal chemistry, contributing to a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and neuroactive effects.

The substitution of a 2,6-dichlorophenyl group onto the isoxazole core in the title compound is of particular significance. This specific substitution pattern is a well-established pharmacophore in ligands that target the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. The chlorine atoms at the ortho positions of the phenyl ring are known to influence the conformational preferences of the molecule, which can be critical for its interaction with the receptor's binding pocket.

Proposed Primary Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

Based on compelling structure-activity relationship data from analogous compounds, we hypothesize that this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor.

GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Positive allosteric modulators do not bind to the same site as GABA (the orthosteric site) but rather to a distinct allosteric site. This binding event potentiates the effect of GABA, increasing the frequency or duration of channel opening and thereby enhancing the inhibitory signal. This mechanism is the basis for the therapeutic effects of widely used drug classes such as benzodiazepines.

The proposed signaling pathway is illustrated below:

Caption: Proposed mechanism of GABA-A receptor modulation.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis of GABA-A receptor positive allosteric modulation, a series of well-established in vitro and in vivo experiments are necessary.

In Vitro Assays

Radioligand binding assays are fundamental for determining if the compound binds to the GABA-A receptor and at which site.

Objective: To assess the binding affinity of the test compound to the GABA-A receptor complex.

Protocol: Competitive Binding Assay for the Benzodiazepine Site

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

-

-

Assay:

-

In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled ligand for the benzodiazepine site (e.g., [³H]flunitrazepam), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled known ligand (e.g., diazepam).

-

Incubate the plate at 4°C for 60 minutes.

-

-

Termination and Detection:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound and subsequently calculate the Ki (inhibition constant).

-

| Parameter | Description |

| IC₅₀ | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |

| Ki | The inhibition constant, which represents the affinity of the compound for the receptor. |

Whole-cell patch-clamp electrophysiology on cells expressing GABA-A receptors provides direct functional evidence of modulation.

Objective: To measure the effect of the test compound on GABA-evoked chloride currents.

Protocol: Whole-Cell Patch-Clamp on Recombinant GABA-A Receptors

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 cells) and transiently transfect them with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

-

Recording:

-

Obtain whole-cell patch-clamp recordings from transfected cells.

-

Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of the test compound.

-

Measure the potentiation of the GABA-evoked current in the presence of the test compound.

-

-

Data Analysis:

-

Calculate the percentage enhancement of the GABA current at each concentration of the test compound.

-

Determine the EC₅₀ for potentiation and the maximum potentiation (Emax).

-

Caption: Workflow for electrophysiological characterization.

In Vivo Models

To assess the physiological effects of the compound, in vivo behavioral models are employed.

Objective: To evaluate the anxiolytic, sedative, and anticonvulsant properties of the test compound.

Commonly Used Models:

-

Elevated Plus Maze (Anxiolytic): Measures the willingness of rodents to explore open, elevated arms versus enclosed arms. Anxiolytic compounds increase the time spent in the open arms.

-

Locomotor Activity (Sedative): Quantifies the general movement of an animal in an open field. Sedative compounds decrease locomotor activity.

-

Pentylenetetrazole (PTZ)-induced Seizure Model (Anticonvulsant): PTZ is a convulsant agent. The ability of the test compound to prevent or delay the onset of seizures induced by PTZ indicates anticonvulsant activity.

Potential Alternative Mechanisms of Action

While modulation of the GABA-A receptor is the most probable mechanism of action, the isoxazole scaffold's versatility warrants consideration of other potential biological targets, particularly in the context of antiparasitic activity, as seen with structurally related compounds like Diclazuril. Although the specific mode of action of Diclazuril is not fully elucidated, it is known to interfere with the life cycle of coccidian parasites.[1][2] This suggests that this compound could also exhibit activity against certain parasites, potentially through inhibition of critical enzymes or disruption of cellular processes. Further investigation in this area would require screening against a panel of parasitic organisms and subsequent target identification studies.

Conclusion

The structural features of this compound provide a strong rationale for its proposed mechanism of action as a positive allosteric modulator of the GABA-A receptor. The experimental protocols outlined in this guide offer a robust framework for validating this hypothesis and characterizing the compound's pharmacological profile. A thorough investigation encompassing binding assays, electrophysiological recordings, and in vivo behavioral models will be crucial in elucidating its precise mechanism and therapeutic potential.

References

-

Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88–94. [Link]

-

Johnston, G. A. R. (2013). GABA-A receptor pharmacology. Pharmacology & Therapeutics, 140(1), 1–21. [Link]

Sources

Isoxazole Derivatives: A Technical Guide to Synthesis, Pharmacological Activity, and Drug Development

Introduction

Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, represent a cornerstone in modern medicinal chemistry.[1][2] Their unique physicochemical properties, including the ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking, make them a "privileged scaffold" in drug design.[3] The isoxazole ring is a key component in numerous FDA-approved drugs, demonstrating its clinical significance across a wide range of therapeutic areas.[1][2] This guide provides an in-depth exploration of isoxazole derivatives, covering their synthesis, diverse pharmacological activities, structure-activity relationships (SAR), and future potential in drug discovery. The versatility of the isoxazole structure allows for extensive modification, enabling the development of novel therapeutics with enhanced potency and reduced toxicity.[1]

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its distinct electronic and structural features confer several advantages in drug design:

-

Aromaticity and Stability : The isoxazole ring is an unsaturated, aromatic system, providing a stable core that can withstand various physiological conditions. This stability allows for the manipulation of substituents to create functionally complex derivatives.[4]

-

Metabolic Lability : A key feature is the relatively weak nitrogen-oxygen (N-O) bond.[4][5][6] Under specific reducing or basic conditions, this bond can be cleaved, making isoxazoles useful as prodrugs or as intermediates in complex synthetic pathways.[4][5][6]

-

Bioisosteric Replacement : The isoxazole moiety can act as a bioisostere for other functional groups, such as amide or ester groups, helping to improve pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

-

Versatile Substitution Patterns : The ring can be substituted at the 3, 4, and 5 positions, allowing for fine-tuning of steric, electronic, and lipophilic properties to optimize target binding and selectivity.

Synthetic Strategies for Isoxazole Derivatives

The construction of the isoxazole ring is a well-established field in organic chemistry, with several reliable methods available to researchers. Recent advancements have focused on improving efficiency, regioselectivity, and adopting green chemistry principles.[7][8][9]

Key Synthetic Methodologies

-

1,3-Dipolar Cycloaddition : This is the most widely reported method for isoxazole synthesis.[10] It involves the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[10] The nitrile oxides are typically generated in situ from oximes to avoid their dimerization.[10]

-

Condensation with Hydroxylamine : The reaction of β-dicarbonyl compounds (like 1,3-diketones) or α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride is a classical and highly effective method for forming the isoxazole ring.[11][12]

-

Ultrasound-Assisted Synthesis : Embracing green chemistry, sonochemical methods have emerged as a powerful tool.[8] Ultrasonic irradiation can significantly reduce reaction times, increase yields, and often allows for the use of more environmentally benign solvents.[8]

-

Multi-Component Reactions : One-pot, multi-component reactions are highly efficient for creating molecular diversity. For instance, the synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones can be achieved in a one-pot, three-component reaction using hydroxylamine hydrochloride, benzaldehyde derivatives, and ethyl acetoacetate.[8]

Experimental Protocol: Synthesis from Chalcones

This protocol details the synthesis of a 3,5-disubstituted isoxazole from a chalcone precursor, a common method in medicinal chemistry research.[12]

Objective: To synthesize 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole.

Materials:

-

(E)-1-(4-bromophenyl)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one (chalcone intermediate)

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

The chalcone intermediate is first synthesized by reacting 1-(4-bromophenyl)ethan-1-one with 1-methyl-1H-pyrrole-2-carbaldehyde in ethanol in the presence of aqueous sodium hydroxide.[13]

-

The synthesized chalcone derivative is dissolved in ethanol.

-

Hydroxylamine hydrochloride is added to the solution, followed by the addition of sodium acetate in hot acetic acid.[13]

-

The resulting mixture is heated to reflux. This promotes the cyclization reaction, forming the isoxazole ring.[13]

-

After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is precipitated, typically by adding water.

-

The crude product is filtered, washed with water, and dried.

Purification:

-

The crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final isoxazole product.[12]

Pharmacological Landscape of Isoxazole Derivatives

The isoxazole scaffold is a key feature in a multitude of compounds with a broad spectrum of biological activities.[1][7] This versatility has made it a focal point for drug discovery programs targeting a wide array of diseases.[7][9]

Major Therapeutic Areas

| Therapeutic Area | Examples of Activity and Key Drugs | Mechanism of Action (If Known) |

| Antimicrobial | Sulfamethoxazole , Cloxacillin, Dicloxacillin.[2] Derivatives show activity against Gram-positive and Gram-negative bacteria.[1] | Sulfamethoxazole : Inhibits dihydropteroate synthase, blocking folic acid synthesis in bacteria. |

| Anti-inflammatory | Valdecoxib , Leflunomide.[1][2] Many derivatives show potent analgesic and anti-inflammatory effects. | Valdecoxib : Selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. |

| Anticancer | N-phenyl-5-carboxamidyl isoxazoles, derivatives of natural products like curcumin and betulin.[1][5] | Inducing apoptosis, inhibiting tubulin polymerization, aromatase inhibition, and topoisomerase inhibition.[14] |

| Anticonvulsant / CNS | Zonisamide .[2] Used in the treatment of epilepsy. | Blocks voltage-gated sodium and T-type calcium channels. |

| Antiviral | Small molecules targeting Zika Virus (ZIKV).[13] | Inhibition of viral replication.[13] |

| Antitubercular | Isoxazole-chalcone hybrids have shown potent activity against Mycobacterium tuberculosis.[6] | The methyl isoxazole moiety is often essential for antitubercular activity.[6] |

| Antidiabetic | Isoxazole-containing flavonoid derivatives.[5] | Inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[5] |

Mechanism of Action Visualization: Valdecoxib

The anti-inflammatory drug Valdecoxib acts by selectively inhibiting the COX-2 enzyme. This pathway is crucial for understanding how isoxazole derivatives can achieve targeted therapeutic effects.

Caption: Mechanism of Valdecoxib as a selective COX-2 inhibitor.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is critical for optimizing lead compounds into effective drug candidates. For isoxazole derivatives, specific structural modifications have been consistently linked to changes in biological activity.

-

Substitution on Phenyl Rings : In many classes of derivatives, substituents on aryl rings attached to the isoxazole core are crucial.[15]

-

Halogens : For anticancer activity, the presence of chloro or bromo groups at the para-position of a phenyl ring is often associated with increased potency.[15]

-

Methoxy Groups : Electron-donating groups like methoxy substituents on a benzene ring have been shown to enhance anticancer activity in some isoxazole chalcone derivatives.[5][6]

-

-

The Isoxazole Core Itself : The substitution pattern on the isoxazole ring dictates the overall geometry and electronic properties of the molecule. For example, 4,5-diarylisoxazoles displayed greater antimitotic activity than their 3,4-diarylisoxazole counterparts.[5][6]

-

Hybrid Molecules : Combining the isoxazole scaffold with other pharmacologically active moieties, such as chalcones or natural products, can lead to synergistic effects and enhanced activity.[6][16] For instance, the methyl isoxazole fraction in certain hybrids was found to be essential for antitubercular activity, while the chalcone portion enhanced this activity.[6]

General Drug Discovery Workflow

The process of developing new drugs from isoxazole derivatives follows a structured, multi-stage workflow from initial design to potential clinical application.

Caption: A generalized workflow for isoxazole-based drug discovery.

Future Perspectives and Challenges

The future of isoxazole derivatives in medicine remains bright, with several exciting avenues for research.[7][9] The development of multi-targeted therapies, where a single isoxazole-based molecule acts on multiple biological targets, is a promising strategy for complex diseases like cancer.[7][9] Furthermore, their potential as PARP inhibitors for cancer therapy is an emerging area of interest.[17]

However, challenges remain. The development of drug resistance, particularly for antimicrobial and anticancer agents, necessitates the continuous design of novel derivatives.[14] Additionally, optimizing the pharmacokinetic and safety profiles of these compounds is a constant focus of medicinal chemistry efforts. Green synthetic approaches, such as using sonochemistry or developing metal-free catalytic systems, will be crucial for the sustainable production of these valuable compounds.[8][10]

Conclusion

Isoxazole derivatives are a remarkably versatile and clinically validated class of compounds that continue to make a significant impact on drug discovery. Their robust synthetic chemistry, coupled with a broad and tunable range of pharmacological activities, ensures their continued importance in the development of new therapeutic agents. From fighting bacterial infections to providing new options for cancer and inflammation, the isoxazole scaffold is a testament to the power of heterocyclic chemistry in addressing unmet medical needs.[7][9]

References

- A review of isoxazole biological activity and present synthetic techniques. (URL: )

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. (URL: )

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. (URL: )

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. (URL: )

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (URL: )

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. (URL: )

- Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. (URL: )

- Potential activities of isoxazole deriv

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL: )

- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem. (URL: )

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. (URL: )

- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. (URL: )

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (URL: )

- Structure–activity relationship of isoxazole derivatives.

- Isoxazole synthesis. Organic Chemistry Portal. (URL: )

- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH. (URL: )

- Synthesis and Antimicrobial Studies of Isoxazole Derivatives.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N

- Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. (URL: )

- Advances in isoxazole chemistry and their role in drug discovery.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. espublisher.com [espublisher.com]

- 17. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

CAS Number: 24248-21-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document will cover its chemical and physical properties, a detailed synthetic protocol, its role in drug development, and essential experimental procedures for its analysis and purification.

Compound Overview and Physicochemical Properties

This compound is a polysubstituted isoxazole derivative. The isoxazole ring system is a prominent scaffold in medicinal chemistry due to its diverse biological activities. The presence of the 2,6-dichlorophenyl moiety significantly influences the compound's steric and electronic properties, making it a valuable building block for targeted synthesis.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |

| Molecular Formula | C₁₃H₁₁Cl₂NO₃ |

| Molecular Weight | 300.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported, but expected to be a crystalline solid |

| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| InChI Key | FKLYNWKQFIKJCQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C)ON=C1C2=C(Cl)C=CC=C2Cl |

Synthesis and Mechanism

The synthesis of 3,5-disubstituted-4-carboxylate isoxazoles is a well-established process in organic chemistry. A common and efficient method involves the condensation of a β-ketoester with hydroxylamine. For the synthesis of the title compound, the key starting materials are ethyl 2-(2,6-dichlorobenzoyl)acetoacetate and hydroxylamine hydrochloride.

The reaction proceeds through a nucleophilic attack of the hydroxylamine on the ketone carbonyls of the β-ketoester, followed by cyclization and dehydration to form the stable aromatic isoxazole ring. The regioselectivity of the cyclization is generally high, favoring the formation of the 3-(2,6-dichlorophenyl)-5-methyl isomer due to the relative reactivity of the two carbonyl groups.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol

Materials:

-

Ethyl acetoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

2,6-Dichlorobenzoyl chloride

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Synthesis of Ethyl 2-(2,6-dichlorobenzoyl)acetoacetate:

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF at 0 °C, add ethyl acetoacetate (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of 2,6-dichlorobenzoyl chloride (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude β-ketoester, which can be used in the next step without further purification.

-

-

Synthesis of this compound:

-

Dissolve the crude ethyl 2-(2,6-dichlorobenzoyl)acetoacetate in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

-

Applications in Drug Development

The 3-(2,6-dichlorophenyl)-5-methylisoxazole scaffold is a versatile building block in medicinal chemistry. The ester functionality at the 4-position provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, followed by amide bond formation to introduce diverse functional groups.

While specific drugs directly derived from the title compound are not prominently in the public domain, the structural motif is of significant interest. For instance, the 2,6-dichlorophenyl group is present in various biologically active molecules. One notable example is the dopamine D1 receptor positive allosteric modulator, LY3154207, which contains a 2-(2,6-dichlorophenyl)acetamide moiety.[2] This suggests that derivatives of this compound could be explored for their potential as modulators of CNS targets.

Furthermore, the isoxazole ring itself is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The combination of the isoxazole core and the dichlorophenyl substituent makes this class of compounds attractive for screening in various drug discovery programs.

Potential Drug Discovery Workflow

Caption: A potential workflow for utilizing the title compound in drug discovery.

Experimental Protocols

Analytical High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[3]

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid), Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Procedure:

-

Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of dilutions for calibration.

-

Set up the HPLC system with the parameters listed in Table 2.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject the standards and the sample solution.

-

Record the chromatograms and determine the retention time and peak area for the compound.

Purification by Column Chromatography

Materials:

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dry silica gel onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~1.4 (t, 3H, -OCH₂CH ₃), ~2.6 (s, 3H, -CH ₃), ~4.4 (q, 2H, -OCH ₂CH₃), ~7.3-7.5 (m, 3H, Ar-H ).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~14.0, ~14.5, ~61.0, ~110.0, ~128.0, ~131.0, ~135.0, ~160.0, ~162.0, ~168.0.

Infrared (IR) Spectroscopy: [1]

-

IR (KBr, cm⁻¹): ~1720 (C=O, ester), ~1600 (C=N, isoxazole), ~1550 (C=C, aromatic), ~780 (C-Cl).

Mass Spectrometry (MS):

-

ESI-MS: m/z 300.0 [M+H]⁺, 322.0 [M+Na]⁺. The isotopic pattern for two chlorine atoms should be observed.

Safety and Handling

Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting point for the creation of diverse molecular libraries. This guide provides a solid foundation for researchers and scientists working with this compound, offering insights into its synthesis, properties, and potential applications.

References

-

PubChem. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. Available from: [Link]

-

SIELC Technologies. This compound. Available from: [Link]

-

Hao, J., et al. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. J Med Chem.2019 , 62(19), 8711-8732. Available from: [Link]

Sources

- 1. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate | C13H11Cl2NO3 | CID 90426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted Isoxazoles for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of a Five-Membered Heterocycle

The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold" in drug design. The incorporation of the isoxazole ring into a molecule can significantly enhance its physicochemical characteristics and pharmacological activity.[1] This guide provides a comprehensive exploration of the vast spectrum of biological activities exhibited by substituted isoxazoles, delves into the critical structure-activity relationships that govern their potency, and presents detailed experimental protocols for their evaluation. We will examine key therapeutic areas where isoxazoles have made a significant impact, including anti-inflammatory, antimicrobial, anticancer, and antiviral applications, supported by mechanistic insights and case studies of clinically relevant molecules.

Chapter 1: A Spectrum of Biological Activities

The isoxazole nucleus is a versatile building block found in numerous compounds with a broad range of pharmacological effects.[2] Its derivatives have been successfully developed as anti-inflammatory, antibacterial, anticancer, and antiviral agents, demonstrating the scaffold's remarkable adaptability in targeting diverse biological pathways.[3]

Anti-inflammatory Activity: Selective COX-2 Inhibition

A major success story for isoxazole-based drugs is in the field of anti-inflammatory therapy. Certain substituted diaryl isoxazoles are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[4] The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for the production of prostaglandins that cause pain and inflammation.[4]